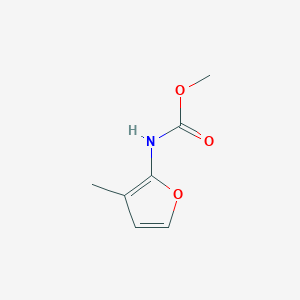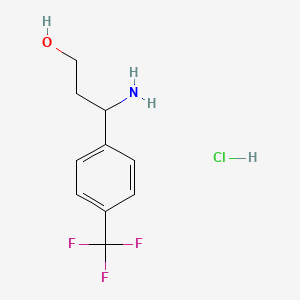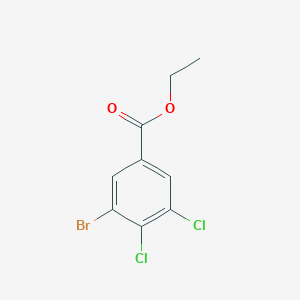
2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Overview
Description
“2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C11H11ClFNO . It has a molecular weight of 227.67 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.67 .Scientific Research Applications
Potential as a Pesticide
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide, suggests potential applications as pesticides. X-ray powder diffraction characterized these compounds, indicating their potential in pest control applications (Olszewska, Pikus, & Tarasiuk, 2008).
Thrombin Inhibition Properties
A study on 2-(2-chloro-6-fluorophenyl)acetamides, which shares a similar structure, revealed its efficacy as potent thrombin inhibitors. These compounds, with specific substituents, demonstrated significant inhibition of thrombin, an enzyme involved in blood clotting (Lee et al., 2007).
Muscle Relaxant, Anti-inflammatory, and Analgesic Activities
The synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a derivative with a structure similar to this compound, showed potential as a potent muscle relaxant. It also possesses significant anti-inflammatory and analgesic activities. This compound has progressed to phase I clinical trials (Musso et al., 2003).
Antimicrobial Activity
Certain derivatives of 4-(2-chloro-4-fluorophenyl)-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Badiger et al., 2013).
Effectiveness Against Klebsiella Pneumoniae
A specific derivative, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was found to be effective against Klebsiella pneumoniae. This study highlighted the compound's potential as a new antibacterial molecule, with promising cytotoxic and pharmacokinetic profiles (Cordeiro et al., 2020).
Synthesis of Benzodiazepine Derivatives
Research into the synthesis of 1, 3-disubstituted-1,4-benzodiazepine derivatives utilized 2-chloro-N-(2-(4′-fluorobenzoyl)phenyl)acetamide as a precursor. These derivatives have potential applications in pharmaceuticals, particularly in the development of benzodiazepine compounds (Ghelani & Naliapara, 2016).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRSAZFUQYBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)

![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)


![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
